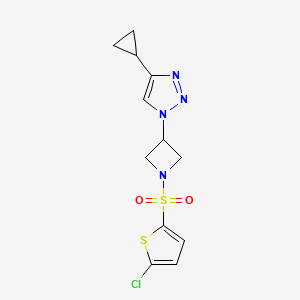
1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H13ClN4O2S2 and its molecular weight is 344.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole is a novel organic molecule characterized by a unique structural framework that incorporates a triazole ring, an azetidine moiety, and a sulfonyl group. This combination suggests potential for diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C12H13ClN4O2S, with a molecular weight of 344.8 g/mol. The presence of the 5-chlorothiophen-2-yl and cyclopropyl groups enhances its chemical reactivity and biological interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₄O₂S |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 2034222-71-2 |
Triazoles are known for their ability to interact with various biological macromolecules, including proteins and nucleic acids. The sulfonyl group in this compound enhances its capacity to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to target proteins. This mechanism can lead to modulation of enzyme activities or receptor functions.
Biological Activities
Research has indicated that compounds featuring triazole rings exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. Here are some specific findings related to the biological activity of similar triazole derivatives:
-
Anticancer Activity :
- Triazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines (MCF-7, HCT-116, HepG2) .
- The compound's structure suggests it may also exhibit cytotoxic effects against cancer cells through apoptosis induction.
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies
Several studies have evaluated the biological activities of triazole-containing compounds:
- A study synthesized various triazole derivatives and assessed their anticancer properties through cell viability assays. The most potent compounds showed significant inhibition of cell proliferation in multiple cancer types .
- Another investigation focused on the antimicrobial properties of triazoles, revealing that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-4-cyclopropyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S2/c13-11-3-4-12(20-11)21(18,19)16-5-9(6-16)17-7-10(14-15-17)8-1-2-8/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOSYHNJSNAKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














